Cas no 2248375-47-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate Chemical and Physical Properties
Names and Identifiers
-
- 2248375-47-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate
- EN300-6519820
-
- Inchi: 1S/C17H9F4NO4/c18-13(9-5-7-10(8-6-9)17(19,20)21)16(25)26-22-14(23)11-3-1-2-4-12(11)15(22)24/h1-8,13H
- InChI Key: LUOPHOXIYWWWIK-UHFFFAOYSA-N
- SMILES: FC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 367.04677042g/mol
- Monoisotopic Mass: 367.04677042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519820-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 0.05g |
$1140.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 0.1g |
$1195.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 0.25g |
$1249.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 0.5g |
$1302.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 1g |
$1357.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 2.5g |
$2660.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 5g |
$3935.0 | 2023-05-31 | ||
| Enamine | EN300-6519820-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate |
2248375-47-3 | 10g |
$5837.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate (CAS No. 2248375-47-3): An Overview
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate (CAS No. 2248375-47-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate is characterized by a central isoindoline core with a dioxo group at positions 1 and 3. The presence of a fluorine atom and a trifluoromethyl group on the phenyl ring adds to its structural complexity and influences its physicochemical properties. These functional groups are known to enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have focused on the synthesis and biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate. One notable study published in the Journal of Medicinal Chemistry reported the successful synthesis of this compound using a multi-step reaction sequence involving Friedel-Crafts acylation, fluorination, and esterification. The researchers demonstrated that the compound exhibited potent inhibitory activity against various cancer cell lines, particularly those derived from breast and lung cancers.
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate has been extensively investigated. It has been shown to selectively target and inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, the compound was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By disrupting the CDK-mediated signaling pathways, this compound effectively induces cell cycle arrest and apoptosis in cancer cells.
In addition to its anticancer properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate has also been evaluated for its anti-inflammatory effects. A study published in the European Journal of Pharmacology demonstrated that the compound significantly reduced inflammation in animal models of arthritis. The anti-inflammatory activity was attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate have also been studied in detail. Preclinical studies have shown that the compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties make it a promising candidate for further development as an orally administered therapeutic agent.
Safety and toxicity assessments are critical components of drug development. Initial toxicology studies have indicated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 2-fluoro - 2 - [ 4 - ( trifluoromethyl ) phenyl ] acetate has a favorable safety profile at therapeutic doses. However, further preclinical and clinical studies are required to fully evaluate its safety and efficacy in humans.
In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 2 - fluoro - 2 - [ 4 - ( trifluoromethyl ) phenyl ] acetate ( CAS No . 2 248 375 - 47 - 3 ) represents a promising lead compound in the field of medicinal chemistry . Its unique structural features , combined with its potent biological activities , make it an attractive candidate for further research and development . Ongoing studies aim to optimize its structure for improved potency , selectivity , and pharmacokinetic properties , paving the way for potential therapeutic applications in cancer and inflammatory diseases .
2248375-47-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)